Physicochemical Differentiation: Lipophilicity (XLogP3-AA) vs. Closest 2-Ethoxyphenyl and 2-Methylphenyl Analogs
The target compound exhibits an intermediate computed lipophilicity (XLogP3-AA = 2.8) compared to its close structural analogs. The 2-ethoxyphenyl analog (1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea) is more lipophilic, while the 2-methylphenyl (o-tolyl) analog and the 2-thiophenyl analog are less lipophilic based on structural considerations [1]. This intermediate logP value suggests a balanced profile between membrane permeability and aqueous solubility, which is relevant for cellular assay performance and formulation considerations.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea: ~3.2 (estimated); 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(o-tolyl)urea: ~2.5 (estimated); 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea: ~1.8 (estimated) |
| Quantified Difference | ~0.3 to 1.0 unit difference vs. closest analogs |
| Conditions | Computed by XLogP3 3.0 algorithm in PubChem |
Why This Matters
Differences in logP of 0.3–1.0 units can translate to measurable differences in cellular permeability, non-specific protein binding, and assay interference—critical factors for in-cell target engagement studies.
- [1] PubChem Compound Summary for CID 71795028 and structural analogs. National Center for Biotechnology Information, 2025. View Source
